{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone
Description
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE is a complex organic compound with a molecular formula of C28H32N2O5. This compound is known for its unique structural features, which include a piperazine ring substituted with benzyloxy and methoxy groups, and a methanone group attached to a dimethoxyphenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C28H32N2O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H32N2O5/c1-32-23-13-12-22(18-26(23)35-20-21-8-5-4-6-9-21)19-29-14-16-30(17-15-29)28(31)27-24(33-2)10-7-11-25(27)34-3/h4-13,18H,14-17,19-20H2,1-3H3 |
InChI Key |
CFXNIWXZRCQHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE typically involves multiple steps:
Preparation of 4-benzyloxy-3-methoxybenzaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction, where 4-benzyloxy-3-methoxyphenol reacts with N,N-dimethylformamide and phosphorus oxychloride.
Formation of the piperazine derivative: The aldehyde is then reacted with piperazine under reductive amination conditions to form the corresponding piperazine derivative.
Coupling with 2,6-dimethoxybenzoyl chloride: The final step involves coupling the piperazine derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the methanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the piperazine ring can interact with various biological pathways. This compound may inhibit or activate specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: An intermediate in the synthesis of the target compound, known for its use in organic synthesis.
4-Benzyloxy-3-methoxybenzyl alcohol: Another related compound used in the synthesis of complex molecules.
Uniqueness
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperazine ring and multiple aromatic groups. This structural composition suggests potential biological activity, making it a candidate for pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Features
The molecular formula of the compound is with a molecular weight of 497.63 g/mol . The presence of functional groups such as methoxy and benzyloxy enhances its interactions with biological targets, potentially leading to various pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : The piperazine moiety is commonly associated with antitumor properties due to its ability to interact with various cellular targets involved in cancer progression.
- Neuropharmacological Effects : Compounds containing piperazine structures often exhibit antidepressant and anxiolytic effects, making them relevant in the treatment of mood disorders.
- Antimicrobial Properties : The presence of aromatic groups suggests potential antimicrobial activity, which warrants further investigation.
Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies show that piperazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Modulation of Neurotransmitter Systems : These compounds may influence serotonin and dopamine pathways, contributing to their neuropharmacological effects.
- Antimicrobial Mechanisms : The structural features allow for interactions with bacterial cell membranes or enzymes critical for bacterial survival.
Research Findings
Recent studies have explored the biological activities of compounds structurally related to the target compound. Here are some significant findings:
Table 1: Comparative Biological Activities
Case Study: Antitumor Activity
A study investigating compounds similar to This compound reported significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell viability at concentrations above 5 µM after 48 hours .
Mechanistic Insights
In vitro assays revealed that treatment with related compounds resulted in:
- Downregulation of Integrin α7 : This protein is associated with increased metastatic potential in cancer cells.
- Alterations in Epithelial-Mesenchymal Transition (EMT) : The compounds inhibited markers like vimentin while promoting E-cadherin expression, suggesting a reversal of metastatic characteristics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
